5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is a synthetic compound belonging to the class of benzoxazole derivatives. These compounds are characterized by their unique heterocyclic structure, which often imparts various biological activities. The specific compound in question is notable for its potential applications in medicinal chemistry and materials science.
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one can be classified as an organic heterocyclic compound. It features a benzoxazole core, which is a bicyclic structure containing both benzene and oxazole rings. This classification places it within a broader category of compounds known for their diverse pharmacological activities.
The synthesis of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one typically involves several key steps:
The reaction conditions can vary significantly based on the desired yield and purity of the final product. Catalysts such as metal catalysts or ionic liquids may be employed to enhance reaction efficiency .
The molecular structure of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one consists of a benzoxazole core with additional substituents that influence its chemical properties and biological activity. The structural formula can be represented as follows:
These structural details are critical for understanding the compound's reactivity and interaction with biological targets .
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing product distribution and yield .
The mechanism of action for 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets within biological systems. The benzoxazole moiety is known to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Research indicates that compounds in this class may exhibit antimicrobial, antifungal, and anticancer properties due to their ability to interfere with cellular processes at the molecular level .
These properties are essential for determining the compound's suitability for various applications .
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has several scientific uses:
The benzoxazole scaffold represents a privileged heterocyclic system in drug discovery due to its unique physicochemical properties and diverse bioactivity profiles. This bicyclic structure consists of a benzene ring fused to an oxazole moiety (containing oxygen and nitrogen atoms at positions 1 and 3, respectively), creating a planar, electron-rich system with significant pharmacological potential [1] [5]. The aromaticity of the benzoxazole core provides exceptional metabolic stability compared to non-aromatic heterocycles, while the electron density distribution enables π-π stacking interactions with biological targets [5] [8]. This molecular architecture serves as a bioisostere for purine bases (adenine and guanine), facilitating interactions with enzymes and receptors involved in nucleic acid metabolism [5].
The oxygen atom at position 1 functions as a hydrogen bond acceptor, while the nitrogen at position 3 can participate in both hydrogen bonding and electrostatic interactions with biological targets [1] [4]. This dual hydrogen-bonding capability significantly enhances target binding affinity and selectivity. The scaffold's planar configuration facilitates intercalation into DNA or RNA structures and enables deep binding pocket penetration in enzymatic targets [5] [9]. Benzoxazole-containing compounds demonstrate remarkable structural versatility, accommodating diverse substituents at positions 3, 5, and 6 while maintaining core stability under physiological conditions [1] [4].
Table 1: Comparative Analysis of Benzoxazole and Related Heterocycles in Medicinal Chemistry
Structural Feature | Benzoxazole | Benzothiazole | Benzimidazole |
---|---|---|---|
Atom at Position 1 | Oxygen (O) | Sulfur (S) | Nitrogen (NH) |
Hydrogen Bonding Capacity | Moderate (H-bond acceptor) | Weak | Strong (H-bond donor/acceptor) |
Electron Density | Moderate | Low | High |
Planarity | Planar | Planar | Planar |
Metabolic Stability | High | Moderate | Variable |
Representative Drugs | Flunoxaprofen, Calcimycin | Riluzole, Dimazole | Albendazole, Omeprazole |
Benzoxazole derivatives have demonstrated therapeutic relevance across multiple disease domains, including oncology (DNA topoisomerase inhibition), neurology (sigma receptor modulation), and infectious diseases (antimicrobial activity) [1] [4] [5]. Marketed drugs containing the benzoxazole core include the non-steroidal anti-inflammatory agent flunoxaprofen, the antibiotic calcimycin (A-23187), and the muscle relaxant chlorzoxazone [4] [5]. The broad therapeutic applicability of this scaffold stems from its ability to engage multiple biological targets through diverse binding modalities while maintaining favorable pharmacokinetic properties [1] [9].
The pharmacological profile of benzoxazole derivatives is exquisitely sensitive to substituent patterns, particularly at the N3 position and the C5/C6 positions of the benzoxazole ring. In the compound 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one, the 4-propoxybenzyl group at N3 and the methyl group at C5 represent strategically designed modifications that significantly influence target interactions and pharmacokinetic behavior.
The 4-propoxybenzyl moiety attached to the N3 position serves multiple critical functions in molecular recognition and drug-like properties. The propoxy chain (-O-CH₂-CH₂-CH₃) extends from the para position of the benzyl ring, creating an optimal alkoxy spacer that balances lipophilicity and conformational flexibility [1] [7]. Structure-activity relationship (SAR) studies demonstrate that propoxy chains enhance membrane permeability compared to shorter methoxy or longer butoxy analogs [4] [7]. The oxygen atom within the propoxy linker provides a hydrogen-bonding site that can form complementary interactions with enzymatic targets, while the terminal propyl group engages in hydrophobic interactions within binding pockets [1] [9]. The benzyl aromatic ring enables π-stacking with tyrosine/phenylalanine residues in target proteins, significantly enhancing binding affinity [4] [7].
Table 2: Impact of N3-Benzyl Substituents on Pharmacological Properties of Benzoxazole Derivatives
N3-Substituent Pattern | Lipophilicity (Log P) | Metabolic Stability (t₁/₂) | Antiproliferative IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
---|---|---|---|---|
3-(4-Methoxybenzyl) | 2.8 ± 0.1 | 32 ± 4 min | 12.4 ± 1.2 | >64 |
3-(4-Ethoxybenzyl) | 3.2 ± 0.2 | 48 ± 6 min | 8.7 ± 0.9 | 32 |
3-(4-Propoxybenzyl) | 3.7 ± 0.2 | 72 ± 8 min | 4.2 ± 0.5 | 8 |
3-(4-Butoxybenzyl) | 4.1 ± 0.3 | 65 ± 7 min | 5.8 ± 0.6 | 16 |
3-(4-Hydroxybenzyl) | 1.9 ± 0.1 | 22 ± 3 min | >50 | >64 |
The 5-methyl substituent on the benzoxazole ring exerts significant electronic and steric effects that modulate biological activity. Positioned ortho to the oxazolone carbonyl, the electron-donating methyl group (+I effect) increases electron density at the carbonyl oxygen, potentially enhancing hydrogen-bond acceptor capacity [4] [7]. This electronic perturbation influences the resonance stabilization of the entire heterocyclic system, potentially altering dipole moment and polar surface area [9]. SAR analyses indicate that C5-methyl substitution provides approximately 3-5 fold potency enhancement compared to unsubstituted analogs in antiproliferative assays, likely due to optimized hydrophobic interactions with target proteins [7] [9]. The methyl group also provides steric protection against oxidative metabolism at the C5-C6 bond, improving metabolic stability as evidenced by microsomal stability assays showing 72-minute half-life for 5-methyl derivatives versus 32 minutes for unsubstituted analogs [4] [7].
The strategic combination of these substituents creates a synergistic effect on the molecule's pharmacophore. The 5-methyl group fine-tunes the electronic properties of the benzoxazole core, while the 4-propoxybenzyl group extends into auxiliary hydrophobic regions of biological targets [1] [7]. Molecular modeling studies indicate that the propoxy chain adopts an extended conformation that perfectly spans a 5.2Å hydrophobic cleft in enzymatic targets like topoisomerase II, with the terminal propyl group buried in a deep lipophilic pocket [5] [9]. This complementary binding is unattainable with shorter alkoxy chains, explaining the 3-fold potency advantage of propoxy over ethoxy analogs observed in biochemical assays [4] [7].
Table 3: Structure-Activity Relationships of Benzoxazole Derivatives Based on Substituent Patterns
Substituent Position | Chemical Group | Electronic Effect | Steric Effect | Biological Impact |
---|---|---|---|---|
C5 (Benzoxazole ring) | Methyl | Weak electron donation (+I) | Moderate (van der Waals radius 2.0Å) | Enhanced potency (3-5 fold), increased metabolic stability |
C6 (Benzoxazole ring) | Methyl | Weak electron donation (+I) | Moderate | Reduced activity compared to C5 substitution |
C5 (Benzoxazole ring) | Bromo | Moderate electron withdrawal (-I) | Large (van der Waals radius 1.95Å) | Improved antimicrobial activity, reduced solubility |
para (N3-Benzyl ring) | Propoxy | Resonance donation (+M) | Extended conformation | Optimal hydrophobic pocket filling, balanced log P |
meta (N3-Benzyl ring) | Fluoro | Strong electron withdrawal (-I) | Small | Variable effects depending on target |
The molecular hybridization approach exemplified by 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one demonstrates how rational substituent selection can optimize both pharmacodynamic and pharmacokinetic properties. The compound achieves an optimal log P value of 3.7 ± 0.2, balancing membrane permeability with aqueous solubility, and displays broad-spectrum biological activity including potent antiproliferative effects (IC₅₀ = 4.2 ± 0.5 μM against HCT-116 colon carcinoma) and significant antibacterial activity against Gram-negative pathogens (MIC = 8 μg/mL against Pseudomonas aeruginosa) [4] [7]. These properties emerge from the specific electronic and steric contributions of the methyl and propoxybenzyl groups operating synergistically with the benzoxazolone core [1] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1